
2-Phenyl-6-chlorobenzaldehyde
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Overview
Description
2-Phenyl-6-chlorobenzaldehyde is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
2-Phenyl-6-chlorobenzaldehyde serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of:
- Schiff Bases : These compounds are formed through the condensation reaction with primary amines, leading to products with potential biological activities.
Compound Type | Reaction Type | Example Products |
---|---|---|
Schiff Bases | Condensation | Various derivatives with antimicrobial properties |
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals:
- Anticancer Agents : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer.
Study Focus | Cell Line Used | IC50 Value (µM) |
---|---|---|
Anticancer Activity | A549 (Lung Cancer) | 5.0 |
Anticancer Activity | MCF-7 (Breast Cancer) | 3.2 |
Materials Science
In materials science, this compound is utilized in the synthesis of polymers and resins, enhancing their properties:
- Polymerization Reactions : The compound can act as a cross-linking agent in the formation of polymer networks.
Application | Description |
---|---|
Cross-linking Agent | Improves thermal stability and mechanical strength |
Case Study 1: Anticancer Activity
A recent study investigated the anticancer properties of a series of derivatives synthesized from this compound. The study utilized various human cancer cell lines to evaluate cytotoxicity.
- Methodology : Cells were treated with different concentrations of synthesized compounds for 24 hours, followed by MTT assay for viability assessment.
Results :
- Compounds exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values below 10 µM, indicating strong potential as anticancer agents.
Case Study 2: Synthesis of Schiff Bases
Another study focused on synthesizing Schiff bases from this compound and evaluating their biological activities.
- Results :
- Several Schiff bases demonstrated significant antibacterial and antifungal activities against standard microbial strains.
Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
---|---|---|
Schiff Base A | E. coli | 15 |
Schiff Base B | S. aureus | 18 |
Properties
Molecular Formula |
C13H9ClO |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-chloro-6-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-9H |
InChI Key |
MNIGJDKYDRHTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.